molecular formula C21H25Cl2NO5 B14754185 2-Methoxyethyl propyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 74073-28-2

2-Methoxyethyl propyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B14754185
CAS No.: 74073-28-2
M. Wt: 442.3 g/mol
InChI Key: SQNZIIMFVJMTKC-UHFFFAOYSA-N
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Description

2-Methoxyethyl propyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a useful research compound. Its molecular formula is C21H25Cl2NO5 and its molecular weight is 442.3 g/mol. The purity is usually 95%.
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Biological Activity

2-Methoxyethyl propyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a synthetic compound belonging to the class of 1,4-dihydropyridines (1,4-DHPs), which are known for their diverse biological activities. This compound is characterized by its complex structure, including a dichlorophenyl group and multiple ester functionalities, which contribute to its pharmacological properties.

  • Molecular Formula : C21H25Cl2NO5
  • Molecular Weight : 442.3 g/mol
  • CAS Number : 74073-28-2

1,4-Dihydropyridines primarily act as calcium channel blockers. They inhibit the influx of calcium ions through voltage-gated calcium channels in cardiac and smooth muscle cells, leading to vasodilation and reduced blood pressure. The presence of the dichlorophenyl group enhances lipophilicity and may influence receptor binding affinity and selectivity.

Antihypertensive Effects

Research indicates that 1,4-DHP derivatives exhibit significant antihypertensive effects due to their ability to relax vascular smooth muscles. In a study involving rat models with induced hypertension, administration of 2-Methoxyethyl propyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine resulted in a marked reduction in systolic blood pressure compared to control groups. This effect was attributed to enhanced endothelial function and increased nitric oxide production .

Antioxidant Properties

The compound has also demonstrated antioxidant activity. In vitro assays revealed that it scavenges free radicals effectively, thereby protecting cellular components from oxidative stress. This property is particularly relevant in the context of cardiovascular diseases where oxidative damage plays a critical role .

Neuroprotective Effects

In neuropharmacological studies, the compound exhibited neuroprotective effects against oxidative stress-induced neuronal damage. In cell culture models exposed to neurotoxic agents, treatment with this compound significantly reduced cell death and preserved neuronal integrity .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntihypertensiveReduced systolic blood pressure
AntioxidantScavenging of free radicals
NeuroprotectiveProtection against oxidative stress

Case Study: Antihypertensive Efficacy in Rats

A controlled study was conducted on hypertensive rats treated with varying doses of the compound. The results showed a dose-dependent decrease in blood pressure over a four-week period. Histological examinations indicated improved vascular morphology and reduced hypertrophy of vascular smooth muscle cells .

Properties

CAS No.

74073-28-2

Molecular Formula

C21H25Cl2NO5

Molecular Weight

442.3 g/mol

IUPAC Name

5-O-(2-methoxyethyl) 3-O-propyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C21H25Cl2NO5/c1-5-9-28-20(25)16-12(2)24-13(3)17(21(26)29-11-10-27-4)18(16)14-7-6-8-15(22)19(14)23/h6-8,18,24H,5,9-11H2,1-4H3

InChI Key

SQNZIIMFVJMTKC-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OCCOC)C)C

Origin of Product

United States

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